1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione
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Overview
Description
1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione, also known as chalcone, is a naturally occurring compound that belongs to the flavonoid family. It is found in many plants, including licorice, ginger, and turmeric. Chalcone has gained significant attention in recent years due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.
Mechanism Of Action
The mechanism of action of 1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione is not fully understood, but it is believed to act through several pathways. Chalcone has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer development. It also has been found to induce apoptosis, or programmed cell death, in cancer cells, which can prevent the growth and spread of cancer.
Biochemical And Physiological Effects
Chalcone has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. Chalcone has also been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, which can reduce inflammation and pain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione in lab experiments is its low toxicity. Chalcone has been found to have low toxicity in both in vitro and in vivo studies, making it a safe compound to use in research. However, one of the limitations of using 1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for 1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione research. One area of interest is the development of 1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione derivatives with improved properties, such as increased solubility and potency. Another area of interest is the investigation of 1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione's potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, the use of 1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione in combination with other compounds or therapies is also an area of interest for future research.
In conclusion, 1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione is a naturally occurring compound with potential therapeutic properties. Its antioxidant, anti-inflammatory, and anticancer effects make it a promising compound for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione have been discussed in this paper.
Synthesis Methods
Chalcone can be synthesized through the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base catalyst. The reaction yields a yellow crystalline compound with a melting point of 114-116°C. Several modifications have been made to the synthesis method, including the use of different aldehydes and ketones to produce 1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione derivatives with varying properties.
Scientific Research Applications
Chalcone has been extensively studied for its potential therapeutic properties. It has been shown to possess antioxidant properties, which can help protect cells from oxidative stress and prevent the development of chronic diseases such as cancer, diabetes, and cardiovascular diseases. Chalcone has also been found to exhibit anti-inflammatory properties, which can reduce inflammation and pain associated with various diseases.
properties
CAS RN |
59875-97-7 |
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Product Name |
1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione |
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1,3-diphenyl-2-prop-2-enylpropane-1,3-dione |
InChI |
InChI=1S/C18H16O2/c1-2-9-16(17(19)14-10-5-3-6-11-14)18(20)15-12-7-4-8-13-15/h2-8,10-13,16H,1,9H2 |
InChI Key |
HZACIMYFKUZRTQ-UHFFFAOYSA-N |
SMILES |
C=CCC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C=CCC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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